(1S)-2,2,2-Trifluoro-1-(3-fluoro-4-methoxyphenyl)ethylamine
Overview
Description
(1S)-2,2,2-Trifluoro-1-(3-fluoro-4-methoxyphenyl)ethylamine (TFMFE) is a fluorinated amine compound with a diverse range of applications in the fields of chemical synthesis, scientific research, and laboratory experiments. TFMFE has a unique combination of physical and chemical properties that make it a valuable tool for a variety of applications.
Scientific Research Applications
Fluorescent Probes Development
This compound can be utilized in the design and synthesis of fluorescent probes. These probes are pivotal in biomedical research , environmental monitoring, and food safety due to their high sensitivity and selectivity . The trifluoroethylamine moiety could potentially enhance the fluorophore’s photostability and quantum yield, making it a valuable component in developing new fluorescent probes.
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of (1S)-2,2,2-Trifluoro-1-(3-fluoro-4-methoxyphenyl)ethylamine is Beta-secretase 1 . Beta-secretase 1 is an enzyme that plays a crucial role in the production of beta-amyloid peptide, a molecule strongly implicated in the development of Alzheimer’s disease .
Mode of Action
It is known to interact with beta-secretase 1 . The interaction between the compound and its target may lead to changes in the activity of the enzyme, potentially influencing the production of beta-amyloid peptide .
Biochemical Pathways
Given its target, it is likely to be involved in the amyloidogenic pathway, which leads to the production of beta-amyloid peptide .
Pharmacokinetics
It is predicted to have good intestinal absorption and blood-brain barrier permeability . These properties could impact the bioavailability of the compound, influencing its ability to reach its target in the body .
Result of Action
Given its target, it is likely to influence the production of beta-amyloid peptide, potentially affecting the development and progression of alzheimer’s disease .
properties
IUPAC Name |
(1S)-2,2,2-trifluoro-1-(3-fluoro-4-methoxyphenyl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F4NO/c1-15-7-3-2-5(4-6(7)10)8(14)9(11,12)13/h2-4,8H,14H2,1H3/t8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXLGVMVNOAINFF-QMMMGPOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(C(F)(F)F)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)[C@@H](C(F)(F)F)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F4NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1S)-2,2,2-Trifluoro-1-(3-fluoro-4-methoxyphenyl)ethylamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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